6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid
Description
6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid is a bicyclic aromatic compound featuring a benzo[1,4]dioxine core substituted with a tert-butyl group at the 6-position and a carboxylic acid group at the 2-position. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and materials science research.
Properties
IUPAC Name |
6-tert-butyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)8-4-5-9-10(6-8)16-7-11(17-9)12(14)15/h4-6,11H,7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUUZKCPXBOBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(CO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid typically involves the following steps:
Formation of the benzo[1,4]dioxine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Scientific Research Applications of 6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid
This compound, a chemical compound with the molecular formula and a molecular weight of 236.26 g/mol, has several applications in scientific research. It is used as a reagent in organic synthesis and as a building block for creating more complex molecules. It is also employed in proteomics research to study protein interactions and functions, and in the development of new materials and chemical processes.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate and chromium trioxide to form various oxidation products, including carboxylic acids or ketones.
- Reduction: Reduction reactions can yield different reduced forms of the compound using reducing agents like lithium aluminum hydride and sodium borohydride to produce alcohols or alkanes.
- Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions using reagents like halogens, acids, and bases.
Data Tables
Mechanism of Action
The mechanism of action of 6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid involves its interaction with various molecular targets and pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound is structurally related to several derivatives of the benzo[1,4]dioxine family. Key analogs include:
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic Acid (Unsubstituted Analog)
- Structure : Lacks the tert-butyl substituent at the 6-position.
- Role : Often used as a precursor or impurity in pharmaceutical syntheses (e.g., doxazosin mesylate impurity A) .
5,6-Dihydro-[1,4]dioxine-2-carboxylic Acid (CAS: 61564-98-5)
- Structure : Features a saturated 5,6-dihydro-dioxine ring instead of the aromatic benzo[1,4]dioxine core.
- Key Difference : Reduced aromaticity may decrease stability and π-π stacking interactions, impacting binding affinity in biological systems .
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic Acid Methyl Ester (CAS: 3663-79-4)
- Structure : Methyl ester derivative of the unsubstituted analog.
- Key Difference : The ester group enhances lipophilicity compared to the carboxylic acid, influencing membrane permeability and metabolic stability .
Kinase-Inhibiting Derivatives (e.g., Compounds 9j, 9n)
- Structure: Derivatives like (5Z)-3-[4-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9j) feature bulky substituents (e.g., 1,3-benzodioxol-5-yl) on the arylidene moiety.
- Key Difference : Bulky groups at specific positions enhance kinase inhibition selectivity. For example, 9j and 9n exhibit micromolar IC50 values (1.4–2.0 µM) against SsCK1, attributed to steric and electronic effects .
Physicochemical Properties
Kinase Inhibition
- 6-tert-Butyl Analog : While direct data are unavailable, structurally related compounds (e.g., 9n with a 2,3-dihydro-benzo[1,4]dioxin-6-yl group) show micromolar inhibition of SsCK1 (IC50 = 2 µM) and HsCDK5-p25 (IC50 = 1.2 µM) . The tert-butyl group may enhance selectivity by optimizing steric interactions with kinase active sites.
- Unsubstituted Analog : Lacks significant kinase inhibition due to reduced bulk and weaker target binding.
Antiproliferative Activity
PI3K Inhibition
- 2,3-Dihydro-benzo[1,4]oxazine derivatives (structurally similar but with an oxazine ring) are reported as PI3K inhibitors for treating rheumatoid arthritis . The carboxylic acid group in the target compound may modulate hydrogen-bonding interactions compared to oxazine-based inhibitors.
Q & A
Q. What are the standard synthetic routes for preparing 6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling tert-butyl-substituted intermediates with benzo[1,4]dioxine precursors. For example, tert-butyl groups can be introduced via Boc-protection (tert-butoxycarbonyl) using di-tert-butyl dicarbonate [(Boc)₂O] under anhydrous conditions . Cyclization of dihydroxy intermediates with dichloroethane or epoxide-forming agents is a common step for constructing the benzodioxine ring . Key parameters affecting yield include temperature (optimized between 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation steps) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are critical for confirming the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃) and benzodioxine ring protons (δ 4.2–4.5 ppm for -O-CH₂-O-) .
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) ensures purity (>95%) and molecular ion verification .
- X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly for the chiral center at C2 of the dihydrobenzodioxine moiety .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict regioselectivity in electrophilic substitutions on the benzodioxine ring . Transition state analysis identifies steric hindrance from the tert-butyl group, guiding solvent selection (e.g., low-polarity solvents reduce side reactions). Reaction path search algorithms (e.g., GRRM) coupled with experimental feedback loops minimize trial-and-error approaches .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar benzodioxine derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets using standardized assays (e.g., IC₅₀ values in enzyme inhibition studies) and control for variables like stereochemistry (e.g., R vs. S configurations at C2) .
- Isomer Differentiation : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers, as small stereochemical differences significantly impact bioactivity .
- Data Normalization : Adjust for batch-to-batch purity variations (e.g., via LC-MS quantification) and solvent effects (DMSO vs. aqueous buffers) .
Q. How does the tert-butyl group influence the compound’s stability and reactivity under varying pH conditions?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (40–80°C, pH 1–13) reveal that the tert-butyl group enhances steric protection against nucleophilic attack at the carboxylic acid moiety. Hydrolysis rates decrease by 30–50% compared to non-substituted analogs .
- pH-Dependent Reactivity : At pH >10, deprotonation of the carboxylic acid increases electron density on the benzodioxine ring, favoring electrophilic aromatic substitution at the 5-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
